![molecular formula C16H10BrN B2918619 5-bromo-7H-benzo[c]carbazole CAS No. 131409-18-2](/img/structure/B2918619.png)
5-bromo-7H-benzo[c]carbazole
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Overview
Description
5-bromo-7H-benzo[c]carbazole is a chemical compound with the molecular formula C16H10BrN . It appears as a white to amber to dark green powder or crystal .
Synthesis Analysis
The synthesis of benzo[c]carbazoles, including 5-bromo-7H-benzo[c]carbazole, involves several steps. For instance, 5,7-dimethyl-7H-benzo[c]carbazole was synthesized from 2-methyl-1H-indole in 79% yield over four steps. The reaction sequence involved bromination of 2-methyl-1H-indole at C-3 to give 3-bromo-2-methyl-1H-indole .Molecular Structure Analysis
The molecular weight of 5-bromo-7H-benzo[c]carbazole is 296.17 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving 5-bromo-7H-benzo[c]carbazole are not detailed in the search results, the compound’s chemical properties, such as its melting point, can provide insights into its reactivity .Physical And Chemical Properties Analysis
5-bromo-7H-benzo[c]carbazole has a melting point of 168.0 to 172.0 °C . Its density is predicted to be 1.589±0.06 g/cm3 .Scientific Research Applications
Antimicrobial and Antitumor Applications
5-bromo-7H-benzo[c]carbazole: has been studied for its potential in antimicrobial and antitumor activities. Carbazole derivatives, including 5-bromo-7H-benzo[c]carbazole, have shown promise in inhibiting the growth of various bacterial strains and cancer cell lines . The compound’s ability to interfere with cell proliferation makes it a candidate for further research in developing new treatments for infections and cancer.
Neuroprotective Properties
Research has indicated that carbazole derivatives can exhibit neuroprotective properties. This makes 5-bromo-7H-benzo[c]carbazole a molecule of interest for the development of therapeutic agents that could potentially protect nerve cells against damage, thus being beneficial in the treatment of neurodegenerative diseases .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, 5-bromo-7H-benzo[c]carbazole is utilized as an intermediate in the synthesis of materials for OLEDs. Its structural properties contribute to the photophysical characteristics required for efficient OLED function, such as charge transport and light emission .
Organic Photovoltaic Cells
The photovoltaic industry has explored the use of 5-bromo-7H-benzo[c]carbazole in the development of organic solar cells. Its electronic properties are advantageous in creating efficient and stable photovoltaic materials that can convert solar energy into electricity .
Organic Phosphorescent Materials
5-bromo-7H-benzo[c]carbazole: derivatives have been investigated for their use in organic phosphorescent materials. These materials are capable of exhibiting long afterglow at room temperature, which is valuable for applications in low-energy lighting and displays .
Chemical Sensing and Imaging
Due to its fluorescent properties, 5-bromo-7H-benzo[c]carbazole can be applied in chemical sensing and imaging technologies. It can be used to develop sensors that detect specific chemicals or environmental changes. Additionally, its imaging applications may include biological labeling and tracking within cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-7H-benzo[c]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJJGSGPSKPDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7H-benzo[c]carbazole | |
CAS RN |
131409-18-2 |
Source
|
Record name | 5-Bromo-7H-benzo[c]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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